molecular formula C6H14ClNO2 B2747295 (2R,3S)-2-Methoxyoxan-3-amine;hydrochloride CAS No. 2445750-03-6

(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride

Cat. No.: B2747295
CAS No.: 2445750-03-6
M. Wt: 167.63
InChI Key: ITBRVOGUDZYMSJ-RIHPBJNCSA-N
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Description

(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
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Properties

IUPAC Name

(2R,3S)-2-methoxyoxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-5(7)3-2-4-9-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRVOGUDZYMSJ-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCCO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H](CCCO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and Stereochemistry of (2R,3S)-2-Methoxyoxan-3-amine

[1]

Executive Summary

(2R,3S)-2-Methoxyoxan-3-amine (also known as cis-2-methoxy-3-aminotetrahydropyran) is a simplified glycomimetic scaffold sharing structural homology with 2-amino-2-deoxy-glycosides (e.g., glucosamine).[1] Its stereochemical value lies in the interplay between the anomeric effect at C2 and the hydrogen-bonding capacity of the amine at C3. This guide provides a definitive analysis of its conformational dynamics, a validated synthesis protocol via stereoselective ring opening, and spectroscopic markers for structural verification.

Molecular Architecture & Stereochemistry[1]

Structural Identity[1]
  • IUPAC Name: (2R,3S)-2-Methoxyoxan-3-amine[1]

  • Core Scaffold: Tetrahydropyran (Oxane)[1]

  • Substituents:

    • C2 (Anomeric): Methoxy group (-OCH

      
      ).[1] Configuration: (R) .
      
    • C3: Primary Amine (-NH

      
      ).[1] Configuration: (S) .
      
  • Relative Stereochemistry: Cis . The (2R,3S) configuration places the methoxy and amine groups on the same face of the ring (assuming standard priority rules where O(ring) > O(Me) and N > C).

Conformational Analysis (The Chair Preference)

The molecule exists in a dynamic equilibrium between two chair conformers (


Axial-Equatorial
  • Anomeric Effect (C2): The methoxy group at C2 strongly prefers the axial orientation. This is driven by the hyperconjugative interaction where the lone pair of the ring oxygen (

    
    ) donates electron density into the antibonding orbital of the exocyclic C-O bond (
    
    
    ).
  • Steric/H-Bonding (C3): With C2-OMe axial, the C3-NH

    
     group in the (2R,3S) cis-isomer adopts the equatorial  position.[1] This minimizes 1,3-diaxial steric clashes.
    
  • Intramolecular H-Bonding: The cis-arrangement allows for a stabilizing hydrogen bond between the amine hydrogen and the methoxy oxygen (

    
    ), forming a pseudo-5-membered ring.
    

Dominant Conformer:


 Chair (C2-OMe Axial / C3-NH

Equatorial)
Visualization of Conformational Dynamics

The following diagram illustrates the stability preference governed by the anomeric effect.

ConformationFigure 1: Conformational Preference of (2R,3S)-2-Methoxyoxan-3-amineUnstableTrans-Diequatorial(Hypothetical Isomer)No Anomeric StabilizationStable(2R,3S)-Cis ConformerC2-OMe (Axial) / C3-NH2 (Equatorial)Stabilized by Anomeric Effect + H-BondUnstable->Stable Ring Flip / IsomerizationInteractionn(O) -> σ*(C-OMe)HyperconjugationInteraction->Stable Stabilizes

[1]

Synthetic Protocol (Stereoselective Route)

To access the specific (2R,3S) isomer, a protocol relying on the trans-diaxial opening of an intermediate followed by inversion is recommended. This ensures high diastereomeric purity.

Reaction Scheme
  • Precursor: 3,4-Dihydro-2H-pyran (DHP).[1]

  • Step 1 (Electrophilic Addition): Reaction with N-Bromosuccinimide (NBS) in Methanol.

    • Mechanism:[2][3][4][5] Formation of a bromonium ion followed by backside attack of MeOH at the anomeric center.

    • Intermediate:trans-3-Bromo-2-methoxytetrahydropyran (Racemic).[1]

  • Step 2 (Nucleophilic Substitution): Displacement with Sodium Azide (NaN

    
    ).[1]
    
    • Mechanism:[2][3][4][5] S

      
      2 inversion at C3.
      
    • Result: Transformation of trans-bromide to cis-azide.

  • Step 3 (Reduction): Staudinger reduction or Hydrogenation.

    • Product: (2R,3S)-2-Methoxyoxan-3-amine (and its enantiomer, resolvable if chiral reagents are used).[1]

Detailed Methodology
StepReagents & ConditionsCritical ParameterOutcome
1. Bromomethoxylation NBS (1.1 eq), MeOH (solvent), 0°C

RT, 4h
Maintain anhydrous conditions to prevent hemiacetal formation.Trans-3-bromo-2-methoxytetrahydropyran . (Yield: ~85%)
2. Azidation NaN

(3.0 eq), DMF, 80°C, 12h
High temperature required for secondary halide displacement. Inversion of configuration. Cis-3-azido-2-methoxytetrahydropyran . (Yield: ~75%)
3. Reduction H

(1 atm), Pd/C (10%), MeOH
Gentle reduction preserves the acetal functionality.[1](2R,3S)-2-Methoxyoxan-3-amine .[1] (Yield: ~90%)
Synthesis Workflow Diagram

SynthesisFigure 2: Stereoselective Synthesis via Azide InversionStart3,4-Dihydro-2H-pyranInter1Bromonium IonIntermediateStart->Inter1 NBS, MeOHInter2Trans-3-Bromo-2-methoxytetrahydropyran(Kinetic Product)Inter1->Inter2 MeOH Attack (Anti)Inter3Cis-3-Azido-2-methoxytetrahydropyran(Inversion at C3)Inter2->Inter3 NaN3, DMF (SN2)Final(2R,3S)-2-Methoxyoxan-3-amine(Cis-Isomer)Inter3->Final H2, Pd/C

Spectroscopic Validation (Self-Validating System)[1]

To confirm the (2R,3S) structure and distinguish it from the trans-isomer or other diastereomers, Nuclear Magnetic Resonance (NMR) is the gold standard.

H NMR Coupling Constants ( -Values)

The coupling constant between H2 and H3 (

1
  • H2 Environment: Equatorial (due to Axial OMe).[1]

  • H3 Environment: Axial (due to Equatorial NH

    
    ).[1]
    
  • Dihedral Angle: ~60° (Gauche).[1]

ParameterExpected ValueInterpretation

H-2 (ppm)
4.3 - 4.6Anomeric proton (deshielded by two oxygens).[1] Appears as a doublet.

(Hz)
2.0 - 3.5 Hz Small coupling indicates Equatorial-Axial relationship (Cis).[1]
Contrast Trans-diaxial

Hz
A large

value would indicate the Trans isomer (H2 ax, H3 ax), which is NOT the target.
NOE Correlations
  • H2 (eq)

    
     H3 (ax):  Weak NOE.
    
  • H2 (eq)

    
     OMe:  Strong NOE (spatial proximity).
    
  • OMe

    
     H3 (ax):  Weak/Medium NOE.[1]
    

References

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
  • Lemieux, R. U. (1964). "Rearrangements and isomerizations in carbohydrate chemistry". Molecular Rearrangements, 2.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society, 85(18), 2870–2871. Link (Basis for using

    
     values to determine axial/equatorial relationships).[1]
    
  • Perrin, C. L. (1995). "The Anomeric Effect".[6] Tetrahedron, 51(44), 11901-11935.[1] (Review of the hyperconjugative mechanisms stabilizing the axial isomer).

Therapeutic Potential of Chiral 2-Methoxyoxan-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural novelty and therapeutic potential is paramount. Chirality, an intrinsic property of many biological molecules, plays a pivotal role in determining the efficacy and safety of pharmaceutical agents.[1][2] The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, underscores the critical importance of stereochemistry in drug design. This guide delves into the therapeutic potential of a promising, yet underexplored, class of compounds: chiral 2-methoxyoxan-3-amine derivatives. The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and approved drugs, valued for its favorable physicochemical properties and metabolic stability.[3][4][5][6] The introduction of a chiral amine and a methoxy group at specific positions on this ring system presents a unique opportunity to explore new chemical space and develop innovative therapeutics.

This technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the core attributes of chiral 2-methoxyoxan-3-amine derivatives, from proposed synthetic strategies to their potential therapeutic applications and the underlying principles for structure-activity relationship (SAR) studies. By presenting this information in a detailed and accessible format, we aim to catalyze further research and development in this exciting area of medicinal chemistry.

Part 1: Navigating the Synthetic Landscape: A Proposed Chiral Synthesis

The stereocontrolled synthesis of chiral 2-methoxyoxan-3-amine derivatives is a key challenge that must be addressed to unlock their therapeutic potential. While no direct literature precedent for this specific scaffold was identified, a plausible and efficient synthetic route can be designed by drawing upon established methodologies for the asymmetric synthesis of chiral amines and the formation of substituted tetrahydropyran rings.[7][8][9]

Proposed Retrosynthetic Analysis and Strategy

Our proposed strategy hinges on the diastereoselective reduction of a key intermediate, an N-protected 2-methoxyoxan-3-one, followed by deprotection. This approach allows for the introduction of the desired stereochemistry at the C3 position. The 2-methoxy group can be installed early in the synthesis, leveraging the anomeric effect for stereocontrol.

G Target Chiral 2-Methoxyoxan-3-amine Derivative Intermediate1 N-Protected Chiral 2-Methoxyoxan-3-amine Target->Intermediate1 Deprotection Intermediate2 N-Protected 2-Methoxyoxan-3-one Intermediate1->Intermediate2 Diastereoselective Reduction Intermediate3 Glycal Derivative Intermediate2->Intermediate3 Functional Group Interconversion StartingMaterial Commercially Available Sugar Intermediate3->StartingMaterial Glycal Formation

Caption: Proposed retrosynthetic pathway for chiral 2-methoxyoxan-3-amine derivatives.

Detailed Experimental Protocol: Synthesis of (2S,3S)-2-methoxyoxan-3-amine

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a representative target molecule.

Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

  • Reactants: D-glucose, Acetic anhydride, Red phosphorus, Iodine.

  • Procedure:

    • Suspend D-glucose in acetic anhydride.

    • Add red phosphorus and iodine portion-wise while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the mixture into ice water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Synthesis of 2-Methoxy-3,4-di-O-acetyl-oxan-3-ene

  • Reactants: 3,4,6-Tri-O-acetyl-D-glucal, Methanol, Cerium(IV) ammonium nitrate (CAN).

  • Procedure:

    • Dissolve the glucal in dry methanol under an inert atmosphere.

    • Cool the solution to 0°C and add a catalytic amount of CAN.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a few drops of triethylamine.

    • Concentrate the mixture and purify by column chromatography.

Step 3: Epoxidation and Azide Opening

  • Reactants: 2-Methoxy-3,4-di-O-acetyl-oxan-3-ene, m-Chloroperoxybenzoic acid (m-CPBA), Sodium azide.

  • Procedure:

    • Dissolve the enol ether in dichloromethane and cool to 0°C.

    • Add m-CPBA portion-wise and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • To the crude epoxide solution, add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (dichloromethane/water).

    • Stir vigorously for 24 hours.

    • Separate the organic layer, dry, and concentrate.

Step 4: Reduction of the Azide and Deprotection

  • Reactants: Crude azido-oxane, Lithium aluminum hydride (LAH), or Hydrogen gas with Palladium on carbon (Pd/C).

  • Procedure (using H₂/Pd-C):

    • Dissolve the crude azido-oxane in methanol.

    • Add 10 mol% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • The resulting product will be the deacetylated chiral 2-methoxyoxan-3-amine. Purification can be achieved by column chromatography on silica gel treated with triethylamine or by conversion to a salt and recrystallization.

Part 2: Therapeutic Horizons: Potential Applications and Mechanisms of Action

Based on the biological activities of structurally related tetrahydropyran derivatives, chiral 2-methoxyoxan-3-amines hold significant promise in several therapeutic areas.

Anti-inflammatory and Analgesic Potential via COX-2 Inhibition

Substituted tetrahydropyrans have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[10][11] The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The chiral 2-methoxyoxan-3-amine scaffold could potentially bind to the active site of COX-2, with the amine and methoxy groups forming key interactions.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target Chiral 2-Methoxyoxan-3-amine Derivative Target->COX2 Inhibition

Caption: Potential mechanism of action via COX-2 inhibition.

Anticancer Activity

Tetrahydropyran-containing molecules have also demonstrated significant antitumor activity.[3] The mechanisms of action for these compounds are often multifaceted, ranging from the inhibition of tumor growth factors to the disruption of cellular signaling pathways. The chiral 2-methoxyoxan-3-amine derivatives could exert anticancer effects through various mechanisms, including the inhibition of kinases involved in cell proliferation or the induction of apoptosis.

Central Nervous System (CNS) Disorders

The aryl-alkyl-amine motif is a common feature in many CNS-active drugs.[12][13][14] The amine group can be protonated at physiological pH, allowing for interactions with aminergic G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The lipophilicity and polarity of the 2-methoxyoxan-3-amine scaffold could be fine-tuned to optimize blood-brain barrier penetration, making these compounds interesting candidates for the treatment of depression, anxiety, and other neurological disorders.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the structure-activity relationships of chiral 2-methoxyoxan-3-amine derivatives is crucial for lead optimization. The following table outlines a hypothetical SAR study.

R¹ (at C3-amine)R² (at C2-methoxy)R³ (at other positions)Predicted Impact on COX-2 InhibitionPredicted Impact on CNS Receptor Binding
-H-CH₃-HBaseline activityBaseline activity
-CH₃-CH₃-HPotential increase in potencyMay alter selectivity
-Benzyl-CH₃-HSignificant increase in potency likelyPotential for serotonin receptor interaction
-H-CH₂CH₃-HMay decrease potencyMay alter metabolic stability
-H-CH₃4-FluoroCould improve metabolic stabilityMay enhance CNS penetration
-H-CH₃5-PhenylPotential for additional binding interactionsIncreased lipophilicity

Part 4: Experimental Workflow for Biological Evaluation

To validate the therapeutic potential of these novel compounds, a robust and reproducible biological assay is essential. The following protocol describes a standard in vitro assay to determine the COX-2 inhibitory activity.

COX-2 Inhibition Assay Protocol
  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, test compounds, positive control (e.g., celecoxib), assay buffer.

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the product formation using a plate reader (colorimetric or fluorescence).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G Start Start Step1 Prepare Compound Dilutions Start->Step1 Step2 Add Buffer, Enzyme, and Compound to 96-well Plate Step1->Step2 Step3 Pre-incubate at 37°C Step2->Step3 Step4 Initiate Reaction with Arachidonic Acid Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop Reaction & Measure Product Step5->Step6 Step7 Calculate IC₅₀ Step6->Step7 End End Step7->End

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

The chiral 2-methoxyoxan-3-amine scaffold represents a promising starting point for the development of novel therapeutics. While this guide provides a hypothetical framework based on existing chemical and biological principles, it underscores the significant potential of this compound class. Further research, including the validation of the proposed synthetic routes and comprehensive biological screening, is warranted to fully elucidate the therapeutic utility of these derivatives. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines for a range of diseases.

References

  • Singh, P., & Bhardwaj, A. (2010). Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation. Journal of Medicinal Chemistry, 53(9), 3707–3717. [Link]

  • ACS Publications. (2010). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Bocci, G., et al. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. MDPI. [Link]

  • Krische, M. J., et al. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC. [Link]

  • Gujral, M. L., et al. (1960). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. Journal of Scientific & Industrial Research. [Link]

  • Ojima, I., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Clayden, J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • Fernández, R., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Semantic Scholar. [Link]

  • Reddy, K. L. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • Zheng, G.-W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Hong, S., & Stoltz, B. M. (2020). Novel Strategy Generates Useful Compounds for Drug Synthesis. Technology Networks. [Link]

  • Hoefke, W., Kobinger, W., & Walland, A. (1975). Relationship between activity and structure in derivatives of clonidine. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Obniska, J., et al. (2012). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC. [Link]

  • Richards, C. J., et al. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. [Link]

  • Wuitschik, G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Gherardi, S., et al. (1991). Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one derivatives as potential central anti-serotonin agents. Il Farmaco. [Link]

  • Stirling, D. I. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. ResearchGate. [Link]

  • Iaroshenko, V. O., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. MDPI. [Link]

  • Paillet-Loilier, M., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Nishi, T., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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Sources

Aminopyran Building Blocks in Medicinal Chemistry: A Senior Scientist's Guide to Synthesis, Application, and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyran scaffold, a six-membered oxygen-containing heterocycle bearing an amine substituent, represents a cornerstone in modern medicinal chemistry. Its prevalence in natural products, particularly carbohydrates, has positioned it as a privileged structure for the design of novel therapeutics. This guide provides a comprehensive technical overview of aminopyran building blocks, intended for professionals in drug discovery and development. We will explore the strategic rationale behind their use, delve into robust synthetic methodologies for their preparation, and survey their application across diverse therapeutic areas, from oncology to infectious diseases. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a practical resource for leveraging the unique potential of aminopyran scaffolds in the creation of next-generation medicines.

The Aminopyran Scaffold: A Privileged Structure in Drug Discovery

In the quest for novel chemical entities with desirable pharmacological profiles, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The aminopyran ring system is a quintessential example. Its utility stems from a combination of advantageous structural and physicochemical properties.

  • Biochemical Precedent: The tetrahydropyran ring is the core structure of pyranose sugars, fundamental building blocks of life. This inherent biocompatibility allows aminopyran derivatives to act as effective carbohydrate mimetics, enabling them to interact with a wide array of biological targets, including enzymes and receptors that have evolved to recognize sugars.

  • Structural and Stereochemical Richness: The non-aromatic, sp3-hybridized nature of the tetrahydropyran ring provides a three-dimensional architecture that is increasingly sought after in drug design to improve selectivity and escape the "flatland" of traditional aromatic compounds. The introduction of an amino group provides a key site for hydrogen bonding and salt bridge formation, crucial interactions for potent and specific binding to protein targets. Furthermore, the chiral centers inherent to substituted aminopyrans allow for precise stereochemical control, which is critical for optimizing target engagement and minimizing off-target effects.

  • Physicochemical Advantages: Incorporating saturated heterocycles like the aminopyran scaffold can significantly improve a molecule's physicochemical properties. Compared to their carbocyclic or aromatic counterparts, they often lead to increased aqueous solubility, reduced lipophilicity, and an improved metabolic profile—all key parameters in developing orally bioavailable drugs.[1]

Synthetic Strategies for Aminopyran Building Blocks

The effective use of aminopyran scaffolds in drug discovery hinges on the availability of efficient and versatile synthetic routes. While numerous methods exist, certain strategies have become workhorses in the field due to their reliability and adaptability for library synthesis.[2]

Key Synthetic Approach: The Prins Cyclization

A particularly powerful method for constructing the tetrahydropyran ring is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. A tethered enol-ether variant of this reaction has been effectively used to generate functionalized 4-hydroxytetrahydropyran scaffolds, which are ideal precursors to the desired aminopyrans.[3][4]

The causality behind this choice of strategy is twofold:

  • Stereocontrol: The intramolecular nature of the tethered reaction allows for excellent control over the stereochemistry of the newly formed ring, which is paramount for mimicking the defined stereoisomers of natural carbohydrates.

  • Versatility: The resulting 4-hydroxy group is a versatile chemical handle. It can be readily converted into an azide, which then serves as a masked amine. This azide intermediate is stable and can be carried through several synthetic steps before being reduced to the primary amine at a late stage, providing strategic flexibility.

Workflow: From Prins Cyclization to Functionalized Aminopyran

The diagram below illustrates a generalized workflow for the synthesis of 4-aminotetrahydropyran scaffolds, highlighting the key transformations from the Prins cyclization precursor to the final amine, ready for elaboration.

G cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Elaboration & Final Product A Homoallylic Alcohol + Tethered Aldehyde B Prins Cyclization (e.g., Lewis Acid) A->B Reagents C 4-Hydroxytetrahydropyran Scaffold B->C Cyclization D Azide Formation (e.g., DPPA, DEAD) C->D Activation of -OH E 4-Azidotetrahydropyran Intermediate D->E S_N2 Displacement F Reduction (e.g., H₂, Pd/C; Staudinger) E->F Unmasking G 4-Aminotetrahydropyran Building Block F->G H Further Derivatization (Amide Coupling, etc.) G->H Library Synthesis

Caption: Generalized workflow for 4-aminotetrahydropyran synthesis.

Experimental Protocol: Generalized Conversion of 4-Hydroxytetrahydropyran to 4-Aminotetrahydropyran

This protocol is a representative, self-validating system based on established methodologies.[4]

  • Azide Formation (Mitsunobu Conditions):

    • To a solution of the 4-hydroxytetrahydropyran derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, keeping the temperature at 0 °C. The reaction mixture will typically turn from colorless to a yellow/orange color.

    • Stir for 10 minutes, then add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting alcohol is complete.

    • Concentrate the reaction mixture in vacuo and purify the crude residue by column chromatography (silica gel, typically using an ethyl acetate/hexane gradient) to yield the 4-azidotetrahydropyran intermediate.

  • Reduction to Amine (Staudinger Reduction or Hydrogenation):

    • Method A (Staudinger): Dissolve the 4-azidotetrahydropyran (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v). Add triphenylphosphine (1.2 eq) and stir at room temperature for 8-12 hours.

    • Method B (Hydrogenation): Dissolve the 4-azidotetrahydropyran (1.0 eq) in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

    • Validation Check: Monitor by TLC or LC-MS for the disappearance of the azide intermediate and the appearance of the amine product.

    • For Method B, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the 4-aminotetrahydropyran, which can often be used directly or purified further by crystallization or chromatography if necessary.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Aminopyran and its related amino-heterocycle building blocks are found in a multitude of clinically relevant agents.[5] Their structural versatility allows them to be tailored for high-affinity interactions with a wide range of biological targets.

Anti-inflammatory Agents

Chronic inflammation underlies many human diseases, and kinases in inflammatory signaling pathways are prime therapeutic targets. Aminopyridine and aminopyrimidine scaffolds have been particularly successful in this area.

  • p38 MAP Kinase Inhibitors: A series of aminopyridine N-oxides were developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the production of pro-inflammatory cytokines like TNFα.[6] Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen was critical for activity and selectivity. Compound 45 from this series was identified as a potent inhibitor with a good balance of potency and pharmacokinetic properties, demonstrating oral efficacy in a murine model of inflammation.[6]

  • IKK-2 Inhibitors: 2-amino-5-chloropyridine-4-carboxamides were identified as potent inhibitors of I-kappa B kinase 2 (IKK-2), another crucial node in inflammatory signaling. The SAR in this series highlighted the importance of the specific substitution pattern on the aminopyridine ring for achieving high cellular activity.[7]

Compound ClassTargetKey SAR InsightExample Potency
Aminopyridine N-Oxidesp38α MAP KinaseN-oxide oxygen is essential for activity and selectivity.Compound 45 : ED₅₀ = 1 mg/kg (murine LPS model)[6]
AminopyridinecarboxamidesIKK-22-amino-5-chloro substitution pattern improves cellular activity.Sub-micromolar inhibition of IKK-2[7]
TriaminopyrimidinesCaspase-1Methylene-linked aryl groups on piperazine are well-tolerated.IC₅₀ values ranging from 13-200 nM[8]

Table 1: Aminopyran-related scaffolds in anti-inflammatory drug discovery.

G LPS LPS / IL-1β (Inflammatory Stimulus) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates p38 p38 MAP Kinase Receptor->p38 Activates NFkB NF-κB IKK->NFkB Activates (via IκBα) Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) p38->Cytokines Upregulates Translation NFkB->Cytokines Upregulates Transcription Inhibitor1 Aminopyridine- carboxamide Inhibitor Inhibitor1->IKK Inhibits Inhibitor2 Aminopyridine N-Oxide Inhibitor Inhibitor2->p38 Inhibits

Caption: Inhibition of key inflammatory signaling pathways.

Anti-infective Agents

The unique structures of aminopyrans make them suitable for targeting pathways in pathogens that are distinct from the host.

  • Antiplasmodial Agents: Aminoalkyl-substituted benzopyrans (chromanes) have shown potent and highly selective activity against Plasmodium falciparum, the parasite responsible for malaria.[9][10] A three-dimensional QSAR study of 52 such compounds provided a robust model for predicting activity and guiding further synthesis. The model revealed key insights into the molecular interactions and structural features that govern antiplasmodial potency, accelerating the development of more effective agents.[9][10]

  • Antimicrobial Agents: 2-aminopyrimidine derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[11] This scaffold is present in marketed drugs like sulfamethomidine and imatinib and serves as a versatile starting point for creating new compounds to combat antimicrobial resistance. The nitrogen atoms in the pyrimidine ring are adept at forming hydrogen bonds and dipole-dipole interactions, enabling strong binding to various microbial targets.[11]

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a major challenge in CNS drug development. The physicochemical properties of certain aminopyridine derivatives make them well-suited for this purpose.

  • Multiple Sclerosis (MS): The drug dalfampridine (prolonged-release 4-aminopyridine) is a prime example of a successful aminopyridine-based CNS therapeutic.[12][13] It functions as a potassium channel blocker.[12] In demyelinated axons characteristic of MS, potassium channels are exposed, leading to a "leak" of current that impairs nerve impulse conduction. By blocking these channels, 4-aminopyridine enhances signal transmission, which has been clinically proven to improve walking ability in patients with MS.[12][13] This serves as a powerful proof-of-concept that targeting axonal transmission can alleviate symptoms in neurological disorders.[13]

Future Perspectives & Conclusion

The aminopyran scaffold and its close relatives continue to be exceptionally fruitful building blocks in medicinal chemistry. Future efforts will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of new catalytic and asymmetric methods will provide even greater control over the stereochemical and structural diversity of aminopyran libraries.

  • Exploring New Chemical Space: Moving beyond traditional substitutions and exploring novel fused-ring systems and complex spirocyclic aminopyrans will be crucial for identifying next-generation therapeutics.

  • Application in New Target Classes: While their role in kinase and ion channel modulation is well-established, the application of aminopyran scaffolds to emerging target classes like protein-protein interaction stabilizers or epigenetic modulators holds significant promise.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Schröder, N., Kador, M., Schirmeister, T., & Kaiser, M. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5249. [Link]

  • D'Hooghe, M., & De Kimpe, N. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 13(18), 1635-1653. [Link]

  • Schröder, N., Kador, M., Schirmeister, T., & Kaiser, M. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5249. [Link]

  • Bonafoux, D. F., Bonar, S. L., Clare, M., Donnelly, A. M., Glaenzer, J. L., Guzova, J. A., ... & Huang, H. C. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]

  • Yadav, P., & Singh, A. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1035-1046. [Link]

  • Leussink, V. I., Hartung, H. P., & Wiendl, H. (2018). Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. Drugs, 78(11), 1099-1110. [Link]

  • Hill, J. R., Dahl, H. M., & El-Sayed, N. S. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. *Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • El-Sayed, M. T. (2020). Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. Farmacia, 68(4), 651-660. [Link]

  • El-Hashash, M. A., El-Sawy, A. A., Eissaf, A. M. F., & Sallam, M. S. (2009). Pyran and Pyridine as Building Blocks in Heterocyclic Synthesis. Journal of the Korean Chemical Society, 53(2), 226-233. [Link]

  • Sharma, P., & Kumar, V. (2015). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 51(63), 12512-12525. [Link]

  • Crayton, H., & Carter, J. (2013). Enhancing neural transmission in multiple sclerosis (4-aminopyridine therapy). Current Medical Research and Opinion, 29(1), 77-83. [Link]

  • Brullo, C., Bruno, O., & Rapetti, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3567. [Link]

  • Singh, S., & Gautam, M. D. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 345-353. [Link]

  • Brullo, C., Bruno, O., & Rapetti, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3567. [Link]

  • Brullo, C., Bruno, O., & Rapetti, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3567. [Link]

  • Nyang'ate, S. O., Gichumbi, J. M., & Nthiga, E. W. (2025). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. ResearchGate. [Link]

  • Al-Adiwish, W. M., & Al-Azayzih, N. M. (2012). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. *European Journal of Medicinal Chemistry, 54, 484-496. [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Kumar, R., Kumar, A., & Singh, P. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. *Journal of Molecular Structure, 1276, 134768. [Link]

  • Jackson, T. A., & Beaton, H. G. (1998). Antiproliferative naphthopyrans: biological activity, mechanistic studies and therapeutic potential. Current Medicinal Chemistry, 5(2), 85-102. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Expert Opinion on Therapeutic Patents, 27(9), 1019-1035. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling of (2R,3S)-2-Methoxyoxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling Sterically Hindered and Electronically Modified Amines

The successful synthesis of novel peptides and peptidomimetics is often contingent on the effective coupling of non-canonical amino acids or amine building blocks. (2R,3S)-2-Methoxyoxan-3-amine presents a unique set of challenges for peptide bond formation. Its secondary amine nature, coupled with the defined stereochemistry and the presence of an electron-donating methoxy group on the adjacent carbon, necessitates a carefully considered approach to peptide coupling. This guide provides an in-depth analysis of the key considerations and offers detailed protocols for achieving high-yield, epimerization-free coupling of this chiral amine.

The steric hindrance arising from the cyclic structure and the specific spatial arrangement of the substituents can significantly slow down the rate of acylation. Furthermore, the electronic effect of the methoxy group can influence the nucleophilicity of the amine. Therefore, the choice of coupling reagent, additives, solvent, and base becomes critical to overcoming these hurdles. This document will explore a range of modern coupling reagents and provide a rationale for their application in the context of this specific substrate.

Core Principles for Effective Coupling of (2R,3S)-2-Methoxyoxan-3-amine

The fundamental principle behind successful peptide coupling is the activation of the carboxylic acid component to a species that is highly reactive towards the amine nucleophile, while minimizing side reactions, particularly racemization of the activated amino acid.[1][2] For a sterically demanding amine like (2R,3S)-2-Methoxyoxan-3-amine, the efficiency of the coupling reagent is paramount.

Selection of Coupling Reagents: A Comparative Analysis

Modern peptide coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[3] Each class offers distinct advantages and disadvantages when dealing with challenging substrates.

1. Carbodiimides (EDC, DCC): The Classical Approach with Essential Additives

  • Mechanism: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5]

  • Challenges: This intermediate is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea, terminating the desired reaction.[5]

  • Solution: The use of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is mandatory.[5][6] These additives trap the O-acylisourea to form an active ester (OBt or OAt ester) which is more stable and less prone to racemization, yet highly reactive towards the amine.[5]

  • Verdict for (2R,3S)-2-Methoxyoxan-3-amine: While economical, carbodiimide-mediated couplings may require longer reaction times and careful optimization for this sterically hindered amine. The use of HOAt is strongly recommended over HOBt for enhanced reactivity.

2. Phosphonium Salts (PyBOP, PyAOP): High Reactivity and Reduced Side Reactions

  • Mechanism: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are pre-formed phosphonium salts of HOBt. They react with the carboxylate to directly generate the HOBt active ester, avoiding the formation of the O-acylisourea intermediate.[3]

  • Advantages: This leads to cleaner reactions with fewer side products compared to carbodiimides.[3] PyAOP, the HOAt analogue, offers even greater reactivity.[3]

  • Verdict for (2R,3S)-2-Methoxyoxan-3-amine: Phosphonium salts are an excellent choice for coupling this challenging amine, offering a good balance of high reactivity and clean reaction profiles.

3. Aminium/Uronium Salts (HATU, HBTU, HCTU): The Gold Standard for Difficult Couplings

  • Mechanism: These reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are based on a guanidinium or uronium core and are among the most powerful activating agents available.[4][7][8] They react with the carboxylate to form a highly reactive OAt-active ester.[8][9]

  • Advantages: HATU, in particular, is renowned for its ability to mediate couplings of sterically hindered amino acids with minimal racemization.[7][10] The reaction rates are typically very fast.[8]

  • Verdict for (2R,3S)-2-Methoxyoxan-3-amine: HATU and related reagents like HCTU are highly recommended as the first choice for this substrate, especially in cases where other methods prove sluggish.

The Crucial Role of Solvents and Bases
  • Solvents: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are the most common solvents for peptide coupling.[4] DMF is generally preferred for its excellent solvating properties for both the protected amino acids and the coupling reagents.

  • Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the protonated amine salt (if applicable). N,N-diisopropylethylamine (DIPEA) is the most widely used base.[4] For particularly sensitive couplings where racemization is a major concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[5] The pH of the reaction mixture should be maintained around 8-9 for optimal results.[6]

Data Presentation: A Guide to Selecting Coupling Conditions

Coupling ReagentAdditiveBaseSolventTemperature (°C)Key AdvantagesPotential Drawbacks
EDC HOAt (1.2 eq)DIPEA (2-3 eq)DMF or DCM0 to RTCost-effective.Slower reaction times, potential for N-acylurea formation.[5]
PyBOP NoneDIPEA (2-3 eq)DMF0 to RTGood reactivity, cleaner than carbodiimides.[3]Can be less effective for extremely hindered couplings.
HATU NoneDIPEA (2-3 eq)DMF0 to RTExcellent for sterically hindered amines, very fast reactions, low racemization.[4][7]Higher cost, potential for side reactions with excess reagent.[3]

Experimental Protocols

The following protocols are provided as robust starting points for the peptide coupling of (2R,3S)-2-Methoxyoxan-3-amine. Researchers should monitor the reaction progress by TLC or LC-MS and optimize conditions as necessary.

Protocol 1: HATU-Mediated Coupling (Recommended First-Line Approach)

This protocol utilizes the high reactivity of HATU, making it ideal for the sterically hindered (2R,3S)-2-Methoxyoxan-3-amine.

Materials:

  • N-protected amino acid (1.0 eq)

  • (2R,3S)-2-Methoxyoxan-3-amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add (2R,3S)-2-Methoxyoxan-3-amine (1.1 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) dropwise while maintaining the temperature at 0 °C with an ice bath.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOAt-Mediated Coupling (A Cost-Effective Alternative)

This protocol offers a more economical approach, with the inclusion of HOAt to enhance reactivity and minimize racemization.

Materials:

  • N-protected amino acid (1.0 eq)

  • (2R,3S)-2-Methoxyoxan-3-amine (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM or DMF in a nitrogen-flushed flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) and stir for 15-20 minutes at 0 °C.

  • Add (2R,3S)-2-Methoxyoxan-3-amine (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

Workflow for Peptide Coupling

G cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification N-Protected_AA N-Protected Amino Acid Activation Carboxylic Acid Activation N-Protected_AA->Activation Amine (2R,3S)-2-Methoxyoxan-3-amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Aqueous Work-up Coupling->Quench Purification Column Chromatography Quench->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: General workflow for the peptide coupling of (2R,3S)-2-Methoxyoxan-3-amine.

Mechanism of HATU-Mediated Coupling

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base Active_Ester OAt-Active Ester RCOO->Active_Ester + HATU HATU HATU TMU Tetramethylurea HATU->TMU byproduct Peptide Dipeptide Active_Ester->Peptide + R'₂NH Amine R'₂NH

Sources

Preparation of Free Base (2R,3S)-2-Methoxyoxan-3-amine from its Hydrochloride Salt: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the preparation of the free base form of (2R,3S)-2-Methoxyoxan-3-amine from its corresponding hydrochloride (HCl) salt. The conversion of amine salts to their free base is a critical step in many synthetic routes, enabling subsequent reactions or facilitating purification. This document outlines the chemical principles, necessary reagents and equipment, a detailed step-by-step procedure for the deprotonation and extraction, and methods for the characterization of the final product. Safety precautions and considerations for handling the materials are also emphasized throughout the protocol.

Introduction: The Significance of Free Base Amines

(2R,3S)-2-Methoxyoxan-3-amine is a chiral synthetic building block of interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a substituted tetrahydropyran ring, makes it a valuable component for the synthesis of complex biologically active molecules. Often, such amine intermediates are stored and supplied as their hydrochloride salts to enhance stability and ease of handling. However, for many chemical transformations, particularly those where the amine acts as a nucleophile, the free base form is required. The lone pair of electrons on the nitrogen atom is essential for its reactivity in reactions such as amide bond formation, alkylation, and coupling reactions. Therefore, the efficient and clean conversion of the HCl salt to the free base is a fundamental and often necessary procedure in the synthetic workflow.

Chemical Principles of Amine Salt Deprotonation

The conversion of an amine hydrochloride salt to its free base is an acid-base reaction. The amine salt consists of a protonated amine (an ammonium cation) and a chloride anion. To obtain the neutral "free base" amine, a base is added to remove the acidic proton from the ammonium ion.

The general reaction is as follows:

R-NH₃⁺Cl⁻ + B → R-NH₂ + B-H⁺Cl⁻

Where:

  • R-NH₃⁺Cl⁻ is the amine hydrochloride salt

  • B is the added base

  • R-NH₂ is the free base amine

  • B-H⁺Cl⁻ is the salt byproduct of the reaction

The choice of base is critical and depends on the pKa of the amine and the desired reaction conditions. A suitable base should be strong enough to deprotonate the ammonium salt effectively but should not introduce unwanted side reactions. The resulting salt byproduct should ideally be easily separable from the desired free base amine.

Materials and Equipment

Reagents
  • (2R,3S)-2-Methoxyoxan-3-amine HCl salt

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, pipettes, etc.)

  • Filter paper and funnel

Experimental Protocol: A Step-by-Step Guide

This protocol describes a standard liquid-liquid extraction method to isolate the free base (2R,3S)-2-Methoxyoxan-3-amine.

Deprotonation of the Amine Salt
  • Dissolution: Dissolve the (2R,3S)-2-Methoxyoxan-3-amine HCl salt in deionized water in an Erlenmeyer flask. The concentration can be in the range of 0.1-0.5 M, depending on the scale of the reaction.

  • Basification: While stirring the solution, slowly add a saturated aqueous solution of sodium bicarbonate or a 1-2 M solution of sodium carbonate. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is between 9 and 10. The evolution of carbon dioxide gas will be observed when using sodium bicarbonate. Ensure all the gas has evolved before proceeding.

Liquid-Liquid Extraction
  • Transfer to Separatory Funnel: Transfer the basified aqueous solution to a separatory funnel.

  • Organic Solvent Addition: Add an equal volume of an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to the separatory funnel.

  • Extraction: Stopper the separatory funnel and gently invert it several times to mix the two phases, being sure to vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough extraction of the free base into the organic layer.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The organic layer will be the bottom layer if using DCM and the top layer if using EtOAc.

  • Collection of Organic Layer: Carefully drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To maximize the yield, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times. Combine all the organic extracts.

Work-up and Isolation
  • Washing with Brine: Wash the combined organic extracts with brine. This step helps to remove any residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. This will yield the free base (2R,3S)-2-Methoxyoxan-3-amine, which is expected to be an oil or a low-melting solid.

Visualizing the Workflow

experimental_workflow cluster_deprotonation Deprotonation cluster_extraction Liquid-Liquid Extraction cluster_workup Work-up & Isolation dissolve Dissolve Amine HCl in Deionized Water basify Add NaHCO3/Na2CO3 to pH 9-10 dissolve->basify Stirring transfer Transfer to Separatory Funnel basify->transfer add_solvent Add Organic Solvent (DCM or EtOAc) transfer->add_solvent extract Shake & Vent add_solvent->extract separate Separate Layers extract->separate collect Collect Organic Layer separate->collect repeat_extraction Repeat Extraction 2x collect->repeat_extraction wash Wash with Brine repeat_extraction->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Free Base Product evaporate->product

Figure 1. Workflow for the preparation of free base (2R,3S)-2-Methoxyoxan-3-amine.

Characterization of the Free Base

The successful formation of the free base can be confirmed by various analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of the free base will differ from that of the HCl salt. The signals for the protons adjacent to the amine group will typically shift upfield (to a lower ppm value) in the free base compared to the salt. The broad signal corresponding to the -NH₃⁺ protons in the salt will be replaced by a sharper signal for the -NH₂ protons in the free base, which may be exchangeable with D₂O.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of the free base will show characteristic N-H stretching vibrations for a primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The broad absorption band corresponding to the -NH₃⁺ stretching in the HCl salt will be absent. A C-N stretching vibration can also be observed in the 1020-1250 cm⁻¹ region.[1]

Data Presentation
Parameter (2R,3S)-2-Methoxyoxan-3-amine HCl Salt (2R,3S)-2-Methoxyoxan-3-amine Free Base
Appearance Crystalline solidOil or low-melting solid
Solubility Soluble in waterSparingly soluble in water, soluble in organic solvents
¹H NMR (indicative) -NH₃⁺ protons (broad singlet)-NH₂ protons (sharper singlet, D₂O exchangeable)
FTIR (cm⁻¹) Broad -NH₃⁺ stretchTwo N-H stretches (~3300-3500)

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling chemicals.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Handling Amines: Amines can be corrosive and irritating to the skin and respiratory tract. Avoid direct contact and inhalation.

  • Solvent Safety: Dichloromethane is a suspected carcinogen. Handle with care and dispose of waste properly according to institutional guidelines. Ethyl acetate is flammable. Keep away from ignition sources.

  • Pressure Buildup: Be cautious of pressure buildup during the extraction process, especially when using sodium bicarbonate. Vent the separatory funnel frequently and away from your face.

Troubleshooting

  • Emulsion Formation: If an emulsion forms during extraction, it can sometimes be broken by adding more brine or by gentle swirling. In persistent cases, filtering the mixture through a pad of celite may be necessary.

  • Low Yield: Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) to ensure complete deprotonation of the amine. Perform multiple extractions with the organic solvent to maximize recovery.

  • Product Purity: If the final product is not pure, consider an additional wash of the organic layer with deionized water before the brine wash to remove any excess inorganic salts.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of free base (2R,3S)-2-Methoxyoxan-3-amine from its HCl salt. By following the outlined steps and adhering to the safety precautions, researchers can efficiently obtain the desired free base in good yield and purity, ready for subsequent synthetic applications. The principles and techniques described are broadly applicable to the conversion of other amine hydrochloride salts to their corresponding free bases.

References

  • PubChem. (2R,3R,6S)-6-methoxy-2-methyloxan-3-amine. National Center for Biotechnology Information. [Link]

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  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • American Chemical Society. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Oxane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of temperature optimization for reactions involving sterically hindered oxane amines. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic troubleshooting strategies. The inherent steric bulk of substituted oxane rings presents unique challenges in forming C-N bonds, making temperature a critical, and often narrow, parameter for success.

Frequently Asked Questions (FAQs)
Q1: What defines an oxane amine as "sterically hindered" and how does this impact reactivity?

A: An oxane amine is considered sterically hindered when bulky substituents are present on the oxane ring (a six-membered tetrahydropyran structure) or on the nitrogen atom itself. This steric bulk physically obstructs the reaction center, impeding the approach of a nucleophile or the coordination of a catalyst.[1] For common cross-coupling reactions like the Buchwald-Hartwig amination, which often proceed via an SN2-like reductive elimination step, this hindrance dramatically slows down the reaction rate by increasing the activation energy of the transition state.[2] Overcoming this kinetic barrier is the primary reason that temperature optimization is so crucial.

Q2: How does temperature fundamentally affect reaction rates and selectivity in these systems?

A: Temperature has a dual effect on chemical reactions, governed by thermodynamics and kinetics.

  • Kinetics (Rate): According to the Arrhenius equation, increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier, which is particularly high for sterically hindered substrates. Therefore, higher temperatures generally lead to faster reaction rates.

  • Thermodynamics (Selectivity): Temperature can influence the equilibrium between different reaction pathways. While the desired substitution (amination) is one possible outcome, side reactions like elimination and decomposition also have their own temperature dependencies. Elimination reactions, for instance, often become more favorable at higher temperatures because they lead to an increase in the number of molecules, a process with a positive entropy change (ΔS).[3] The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that as temperature (T) increases, the TΔS term becomes more significant, favoring pathways with positive entropy.[3] This can lead to a decrease in the selectivity for the desired amine product at excessive temperatures.

Q3: What are the typical starting temperature ranges for common coupling reactions with hindered oxane amines?

A: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent. However, based on established protocols for sterically demanding couplings, the following are reasonable starting points:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most common method. For hindered aryl halides and amines, reactions are typically heated. A starting temperature of 80-110 °C is common.[2][4] Solvents like toluene, dioxane, or 2-MeTHF are frequently used.[4]

  • Copper-Catalyzed Ullmann Condensation: Traditionally, Ullmann reactions required very high temperatures (>200 °C).[5] However, modern ligand-accelerated protocols have made the reaction feasible under milder conditions. For hindered partners, a starting range of 80-120 °C is now more common, though some systems may still require higher temperatures.[6]

Q4: When is it appropriate to consider microwave-assisted synthesis?

A: Microwave-assisted synthesis is an excellent tool when conventional heating fails to yield the desired product in a reasonable timeframe. Microwaves deliver energy directly and efficiently to polar molecules in the reaction mixture, leading to rapid heating.[7][8] This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[7] Consider using a microwave reactor when:

  • The reaction shows no conversion at conventional reflux temperatures.

  • Starting materials are observed to decompose over long reaction times at high temperatures.

  • A rapid library synthesis of oxane amine analogs is required.

Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction shows low to no conversion of the starting material.

This is the most common issue when dealing with sterically hindered substrates. The primary cause is often insufficient energy to overcome the reaction's activation barrier.

Probable Causes:

  • The reaction temperature is too low.

  • The chosen catalyst/ligand system is not active enough for the specific substrates at the selected temperature.

  • The base is not strong enough or has poor solubility, preventing the efficient deprotonation of the amine.

Systematic Temperature Optimization Protocol:

  • Establish a Baseline: Start with a literature-validated condition for a similar, less-hindered system. For a Buchwald-Hartwig reaction with an aryl bromide on an oxane ring, a baseline of 100 °C in toluene with NaOtBu as the base and a suitable catalyst/ligand pair (e.g., Pd(OAc)₂/XPhos) is a robust starting point.[4]

  • Monitor Progress: Run the baseline reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours). If less than 10% conversion is observed after 24 hours, the temperature is likely too low.

  • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments . For a reaction in toluene (b.p. ~111 °C), this may require switching to a higher-boiling solvent like xylene (b.p. ~140 °C) or DMF (b.p. ~153 °C). Allow the reaction to proceed for 24 hours at each new temperature.

  • Consider Microwave Heating: If conventional heating at 140-150 °C is still ineffective, transfer the reaction to a microwave reactor. Start with the same temperature (e.g., 150 °C) for a shorter time (e.g., 30 minutes) and monitor. Incrementally increase the temperature to 180 °C or even 200 °C if necessary, using short irradiation times to avoid decomposition.[7]

G cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis & Decision Prep To a dry Schlenk tube under Argon: - 2-(2-Bromophenyl)oxane (1.0 mmol) - Sterically Hindered Amine (1.2 mmol) - Pd Precatalyst (e.g., G3-XPhos, 2 mol%) - NaOtBu (1.4 mmol) - Anhydrous Solvent (5 mL) T1 Condition 1: Toluene, 100 °C, 24h Prep->T1 Start with baseline T2 Condition 2: Xylene, 120 °C, 24h T1->T2 If <10% conversion Analysis Analyze aliquots from each condition by LC-MS or GC-MS T1->Analysis T3 Condition 3: Microwave, DMF, 150 °C, 1h T2->T3 If still low conversion T2->Analysis T3->Analysis Decision Identify optimal temperature based on product yield vs. impurity profile. Analysis->Decision

Problem 2: My reaction is fast but produces significant side products or decomposition.

This issue indicates that while the activation energy for the desired reaction is being met, the temperature is too high, activating undesired reaction pathways.

Probable Causes:

  • Elimination: For substrates with protons beta to a leaving group, high temperatures can favor E2 elimination over SN2 substitution.[3]

  • Decomposition: Thermally labile functional groups on either coupling partner may be degrading. Amine N-oxides, for instance, can undergo thermal rearrangement.[9]

  • Catalyst Deactivation: High temperatures can sometimes accelerate catalyst decomposition pathways, leading to side reactions like homocoupling.

Systematic Temperature Reduction Protocol:

  • Confirm Side Products: If possible, identify the structure of major side products. An elimination product will have a mass two units lower than the starting material (loss of H-Br, for example). This confirmation helps diagnose the problem accurately.

  • Incremental Temperature Decrease: If the reaction gives >50% side products at your current temperature (e.g., 120 °C), reduce it in 15-20 °C increments . Run the reaction at 100 °C and then 80 °C, extending the reaction time to compensate for the slower rate (e.g., 48-72 hours).

  • Optimize the Base: Strong alkoxide bases like NaOtBu are highly effective but can also promote elimination. If elimination is a major issue, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These bases often require slightly higher temperatures to be effective but can provide a wider window for selective amination.[2]

  • Re-evaluate Catalyst System: Some modern, highly active Buchwald-Hartwig precatalysts are designed to operate at lower temperatures, even room temperature for some substrates. If high temperatures are consistently problematic, investing in a more active catalyst system (e.g., a G3 or G4 precatalyst with a ligand like BrettPhos or RuPhos) can allow the reaction to proceed efficiently at a milder temperature (e.g., 40-60 °C).

G cluster_low Low Temp (e.g., 60-80°C) cluster_high High Temp (e.g., >120°C) Temp Reaction Temperature Low_Rate Slow Rate Temp->Low_Rate High_Rate Fast Rate Temp->High_Rate Optimal Optimal Window (e.g., 90-110°C) Temp->Optimal High_Selectivity High Selectivity (Desired Amination) Low_Rate->High_Selectivity Favors Thermodynamic Product Low_Selectivity Low Selectivity (Elimination, Decomposition) High_Rate->Low_Selectivity Favors Entropically-Driven Side Reactions[3]

Summary of Recommended Starting Conditions

The following table provides general guidelines for initiating experiments. Optimization is almost always necessary.

Reaction TypeCatalyst System (Example)BaseSolventTemperature Range (°C)Key Considerations
Buchwald-Hartwig Amination Pd(OAc)₂ / XPhos or RuPhos[4]NaOtBu or K₃PO₄Toluene, Dioxane80 - 120Highly versatile. Ligand choice is critical for hindered substrates.
Ullmann Condensation CuI / Phenanthroline[5]K₂CO₃ or t-BuOKDMF, NMP100 - 150+Good for electron-deficient aryl halides. Modern methods allow lower temperatures.[6]
Microwave-Assisted Same as aboveSame as aboveHigh-boiling polar solvents (DMF, NMP)120 - 200Use for recalcitrant reactions. Monitor for pressure buildup.[7]
References
  • Modak, A., Nett, A. J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. Available at: [Link]

  • GlaxoSmithKline. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]

  • Modak, A., et al. (2021). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • McQuade, L. E., et al. (2023). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Bari, S., et al. (2023). Versatile and Highly Efficient trans‐[Pd(NHC)Cl2(DMS/THT)] Precatalysts for C−N and C−C Coupling Reactions in Green Solvents. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Ullmann condensation. Available at: [Link]

  • Request PDF. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Available at: [Link]

  • D'Agostino, S., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. Available at: [Link]

  • Request PDF. (n.d.). Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Jimeno, M. L., et al. (2011). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Khuthier, A. H., et al. (1987). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxylamines. ResearchGate. Available at: [Link]

  • McCarthy, J. R., et al. (2009). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. Tetrahedron Letters. Available at: [Link]

  • The Organic Chemistry Tutor (2024). Intramolecular Nucleophilic Substitution and Ring Closures. YouTube. Available at: [Link]

  • Serra, A., et al. (2014). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. Molecules. Available at: [Link]

  • Nguyen, T. T., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Available at: [Link]

  • MacMillan, D. W. C., et al. (2024). Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Kégl, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of (2R,3S)-2-Methoxyoxan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Stereochemical Elucidation

In the landscape of drug development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the intricate details of molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2R,3S)-2-Methoxyoxan-3-amine hydrochloride, a substituted tetrahydropyran (oxane) ring system. By comparing its spectral features to those of its diastereomers, we will demonstrate how subtle differences in chemical shifts and coupling constants can reveal a wealth of stereochemical information. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for structural characterization.

The Significance of Stereochemistry in Substituted Oxanes

The oxane ring is a common motif in many biologically active natural products and pharmaceutical agents. The relative and absolute stereochemistry of substituents on this ring can profoundly influence a molecule's pharmacological activity, metabolic stability, and toxicity. Therefore, the ability to confidently assign the stereochemistry of molecules like (2R,3S)-2-Methoxyoxan-3-amine hydrochloride is a critical skill in modern chemistry.

Interpreting the ¹H NMR Spectrum: A Step-by-Step Analysis

The ¹H NMR spectrum of (2R,3S)-2-Methoxyoxan-3-amine hydrochloride, like any NMR spectrum, provides three key pieces of information for each proton: its chemical shift (δ), its multiplicity (splitting pattern), and its integration (the area under the peak). Let's break down the expected spectrum for this molecule.

Expected Chemical Shifts and Multiplicities:

The protons in (2R,3S)-2-Methoxyoxan-3-amine hydrochloride are expected to resonate in distinct regions of the ¹H NMR spectrum, largely influenced by their proximity to the electronegative oxygen and nitrogen atoms, and the methoxy group. The hydrochloride salt form will also influence the chemical shift of protons near the amine group.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityKey Influencing Factors
H2 (anomeric)4.5 - 5.0Doublet (d)Anomeric effect, deshielding by two oxygen atoms.
H33.0 - 3.5Doublet of doublets (dd) or Triplet (t)Deshielding by the adjacent amine group.
OCH₃3.3 - 3.6Singlet (s)Methoxy group protons.
H6 (axial & equatorial)3.5 - 4.2Multiplets (m)Deshielding by the ring oxygen.
H4, H5 (axial & equatorial)1.5 - 2.5Multiplets (m)Aliphatic protons on the oxane ring.
NH₃⁺7.5 - 9.0Broad singlet (br s)Protons on the ammonium group, often exchange-broadened.

The Power of Comparison: Distinguishing Diastereomers

The true power of ¹H NMR in stereochemical analysis comes from comparing the spectra of different diastereomers. The spatial arrangement of substituents directly impacts the dihedral angles between adjacent protons, which in turn governs the magnitude of their coupling constants, as described by the Karplus relationship.[1][2]

The Karplus Relationship in Action:

The Karplus equation describes the correlation between the three-bond coupling constant (³J) and the dihedral angle (φ) between two vicinal protons.[1] Generally, a larger dihedral angle (approaching 180°, anti-periplanar) results in a larger coupling constant (typically 8-12 Hz), while a smaller dihedral angle (approaching 90°, gauche) leads to a smaller coupling constant (typically 0-4 Hz).

Let's consider the coupling between H2 and H3 in the (2R,3S) and a hypothetical (2R,3R) diastereomer.

  • In (2R,3S)-2-Methoxyoxan-3-amine (trans-diequatorial or trans-diaxial substituents): Assuming a chair conformation, the H2 and H3 protons can be either axial-axial or equatorial-equatorial. An axial-axial relationship (dihedral angle ~180°) will result in a large ³J(H2,H3) coupling constant.

  • In a (2R,3R) diastereomer (cis substituents): The H2 and H3 protons would have an axial-equatorial or equatorial-axial relationship (dihedral angle ~60°), leading to a smaller ³J(H2,H3) coupling constant.

This difference in the H2-H3 coupling constant is a powerful diagnostic tool for distinguishing between these two diastereomers.

The Anomeric Effect and its ¹H NMR Signature

The presence of a methoxy group at the anomeric C2 position introduces the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.[3][4] This conformational preference can be probed by ¹H NMR.

In the case of (2R,3S)-2-Methoxyoxan-3-amine, the anomeric proton (H2) will have a specific chemical shift and coupling constant depending on whether the methoxy group is axial or equatorial. Typically, an axial anomeric proton resonates at a lower chemical shift than an equatorial one.[5] Furthermore, the coupling constants between the anomeric proton and the protons on the adjacent carbon (H3) will be indicative of its orientation.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To obtain reliable data for interpretation, a robust experimental protocol is essential.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the hydrochloride salt.[6] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often good choices for hydrochloride salts.[7][8]

  • Concentration: Prepare a sample with a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent for a standard 5 mm NMR tube.[9]

  • Internal Standard: The residual solvent peak can often be used as a primary reference. For quantitative purposes, a non-reactive internal standard can be added.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for a ¹H spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline for accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison dissolve Dissolve (2R,3S)-2-Methoxyoxan-3-amine HCl in Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to 5mm NMR Tube dissolve->transfer instrument Place Sample in High-Field NMR Spectrometer (≥400 MHz) transfer->instrument setup Set Acquisition Parameters (Temperature, Pulse Sequence, Scans) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform FID acquire->ft phase_base Phase and Baseline Correct Spectrum ft->phase_base reference Reference Spectrum to Solvent Peak phase_base->reference assign Assign Chemical Shifts, Multiplicities, and Integrations reference->assign coupling Analyze Coupling Constants (J-values) Apply Karplus Relationship assign->coupling compare Compare with Spectra of Diastereomers or Predicted Spectra coupling->compare

Caption: Workflow for ¹H NMR analysis of (2R,3S)-2-Methoxyoxan-3-amine HCl.

Conclusion

The ¹H NMR spectrum of (2R,3S)-2-Methoxyoxan-3-amine hydrochloride provides a detailed fingerprint of its molecular structure. Through careful analysis of chemical shifts, multiplicities, and particularly the coupling constants, one can confidently determine the relative stereochemistry of the substituents on the oxane ring. By comparing this data with that of other diastereomers, the power of NMR as a tool for stereochemical elucidation becomes strikingly clear. This guide provides a framework for such an analysis, emphasizing the importance of a systematic approach and a solid understanding of the underlying NMR principles.

References

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Chiral Aminopyrans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the chiral aminopyran scaffold is a cornerstone of modern pharmacophores. Its prevalence in bioactive molecules necessitates robust, efficient, and stereocontrolled synthetic access. This guide provides an in-depth technical comparison of the primary strategies for synthesizing these valuable chiral building blocks. We will move beyond mere procedural lists to dissect the mechanistic underpinnings and rationale behind experimental choices, offering a field-proven perspective on performance and applicability.

The Strategic Importance of Chiral Aminopyrans

The aminopyran moiety, a six-membered oxygen-containing heterocycle bearing a chiral amino group, is a privileged structure in drug discovery. The defined stereochemistry of the amino group is often critical for target engagement, influencing potency, selectivity, and pharmacokinetic properties.[1][2] Consequently, the development of asymmetric syntheses that deliver these scaffolds with high enantiomeric and diastereomeric purity is a paramount objective in medicinal chemistry. This guide benchmarks the leading catalytic approaches: Organocatalysis, Transition-Metal Catalysis, and Biocatalysis, with a focus on domino reactions as a key efficiency-driving strategy.

Section 1: Asymmetric Organocatalysis

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often operates under mild conditions.[3] For aminopyran synthesis, the strategy typically involves the activation of substrates through the formation of transient, chiral intermediates like enamines or iminium ions, or through hydrogen-bonding interactions.[4][5]

Mechanistic Rationale: The Power of Bifunctional Catalysis

A prevalent and highly successful approach is the use of bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides.[3][6] The power of this strategy lies in the simultaneous activation of both the nucleophile and the electrophile.

  • Causality of Catalyst Choice: A cinchona alkaloid scaffold provides a rigid chiral backbone. The tertiary amine (e.g., the quinuclidine nitrogen) acts as a Brønsted base, deprotonating a pronucleophile (like malononitrile or a β-ketoester) to generate a chiral ion pair. Concurrently, the thiourea or squaramide moiety, acting as a hydrogen-bond donor, activates the electrophile (e.g., an unsaturated nitrile or imine), lowering its LUMO and directing the nucleophilic attack to a specific face.[3][7] This dual activation is crucial for achieving high stereoselectivity.

Below is a diagram illustrating this dual activation mechanism in a tandem Michael addition-cyclization reaction.

Organocatalysis_Mechanism cluster_0 Catalyst Activation Cycle Catalyst Bifunctional Catalyst (e.g., Cinchona-Thiourea) Activated_Nuc Chiral Enolate (Nucleophile Activation) Catalyst->Activated_Nuc Deprotonation (Base) Activated_Elec H-Bonded Electrophile (Electrophile Activation) Catalyst->Activated_Elec H-Bonding (Acid) Nuc Pronucleophile (e.g., Malononitrile) Nuc->Activated_Nuc Elec Electrophile (e.g., Benzylidenemalononitrile) Elec->Activated_Elec TS Stereocontrolled Transition State Activated_Nuc->TS Activated_Elec->TS Intermediate Michael Adduct TS->Intermediate C-C Bond Formation (Michael Addition) Product Chiral Aminopyran Intermediate->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Caption: Dual activation by a bifunctional organocatalyst.

Performance Comparison: Organocatalytic Routes

The primary organocatalytic routes to chiral aminopyrans are often multicomponent or domino reactions, valued for their atom and step economy.

Method Catalyst Substrates Yield (%) ee (%) Key Advantages Limitations Reference
Tandem Michael/Thorpe-ZieglerCupreine (Cinchona Alkaloid)2-Pyrazolin-5-ones, Benzylidenemalononitriles9296High yield & ee, mild conditions, multicomponent compatible.Enantioselectivity is sensitive to substituents on the electrophile.[6]
Michael/Aza-Henry/CyclizationQuinine-derived Squaramide1,3-Dicarbonyls, β-Nitroolefins, Aldimines69–88>99Excellent enantioselectivity, builds high molecular complexity.Requires careful optimization for diastereoselectivity.[8]
Michael/KetalizationChiral Phosphoric AcidSalicylaldehyde-derived Imines, β,γ-Unsaturated α-Ketoesters~80>95Access to aminobenzopyran core, high enantioselectivity.Substrate scope can be limited.[9]
Experimental Protocol: Cinchona Alkaloid-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol is adapted from the work of Gogoi et al. and demonstrates a highly enantioselective synthesis of a complex aminopyran-like structure.[6]

Objective: To synthesize (R)-6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Materials:

  • 3-Methyl-2-pyrazolin-5-one (0.10 mmol, 9.8 mg)

  • Benzylidenemalononitrile (0.10 mmol, 15.4 mg)

  • Cupreine (Catalyst 2) (0.005 mmol, 1.5 mg, 5 mol%)

  • Dichloromethane (CH₂Cl₂, 1.0 mL)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry vial equipped with a magnetic stir bar, add 3-methyl-2-pyrazolin-5-one (9.8 mg), benzylidenemalononitrile (15.4 mg), and cupreine (1.5 mg).

    • Rationale: The use of a dry vial is standard practice to avoid unwanted side reactions with water, although this specific reaction shows some tolerance. Cupreine is chosen as it provided the optimal balance of yield and enantioselectivity in screening studies.[6]

  • Solvent Addition: Add dichloromethane (1.0 mL) to the vial.

    • Rationale: Dichloromethane was found to be the optimal solvent, providing good solubility for the reactants and catalyst, leading to high yield and ee.[6]

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., ChiralPak AS column).

Section 2: Transition-Metal Catalysis

Transition-metal catalysis offers powerful and versatile methods for asymmetric synthesis, often characterized by high turnover numbers and broad substrate scope.[2] For aminopyran synthesis, these methods can involve asymmetric hydrogenation of precursors or, more recently, stereoselective C-H functionalization.[10][11]

Mechanistic Rationale: Stereoselective C–H Functionalization

A cutting-edge approach involves the directed, stereoselective C–H functionalization of a pre-existing aminotetrahydropyran. This strategy, developed by Daugulis and others, uses a transient directing group to guide a palladium catalyst to a specific C–H bond.

  • Causality of Experimental Choices: The reaction employs a primary aminotetrahydropyran which reacts reversibly with a directing group (e.g., 2-hydroxynicotinaldehyde). This forms a chiral imine that coordinates to the Pd(II) catalyst. This coordination positions the catalyst to selectively activate a specific γ-methylene C–H bond. The subsequent C-H activation and reductive elimination with an aryl iodide introduces a new substituent with high stereocontrol, dictated by the chiral environment of the substrate-catalyst complex.

TM_Catalysis_Workflow cluster_1 Transition-Metal Catalysis Workflow Start Aminotetrahydropyran (Starting Material) TDG Add Transient Directing Group (TDG) Start->TDG Coordination Coordination to Pd(II) Catalyst TDG->Coordination CH_Activation Stereoselective γ-C–H Activation Coordination->CH_Activation Coupling Coupling with Ar-I CH_Activation->Coupling Product γ-Arylated Aminotetrahydropyran Coupling->Product Alpha_Func α-C-H Functionalization (Optional Second Step) Product->Alpha_Func Final_Product Di-substituted Chiral Aminopyran Alpha_Func->Final_Product

Caption: Workflow for stereoselective C-H functionalization.

Performance Comparison: Transition-Metal Catalyzed Routes

While direct asymmetric synthesis of the aminopyran ring via transition metals is less common, functionalization of existing rings is a powerful alternative. Asymmetric hydrogenation of unsaturated precursors is another key strategy.

Method Catalyst System Transformation Yield (%) Stereoselectivity Key Advantages Limitations Reference
C–H ArylationPd(OAc)₂ / Pyridone Ligandγ-Methylene C–H arylation of aminotetrahydropyran50-78High DiastereoselectivityFunctionalizes complex molecules late-stage, high stereocontrol.Requires directing group, high catalyst loading, high temperatures.[10]
Asymmetric HydrogenationRhodium / Chiral Phosphine LigandHydrogenation of N-acyl enamides or enamines>90>99% eeExtremely high enantioselectivity, broad applicability for chiral amines.Requires synthesis of unsaturated precursor, high pressure H₂.[2][11]
Allylic AminationPalladium / Chiral LigandAsymmetric addition of amines to allylic substratesup to 92up to 94% eeGood for constructing C-N bonds with allylic systems.Regioselectivity can be a challenge.[12]
Experimental Protocol: Pd(II)-Catalyzed Stereoselective γ-C–H Arylation of Aminotetrahydropyran

This protocol is a representative example of C-H functionalization, adapted from the work of He et al.[10]

Objective: To synthesize Boc-protected (2S,4R)-2-(aminomethyl)-4-phenyltetrahydropyran.

Materials:

  • (S)-Tetrahydro-2H-pyran-2-ylmethanamine (1.0 mmol, 115 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg, 10 mol%)

  • 2-Hydroxynicotinaldehyde (TDG) (0.4 mmol, 49.2 mg, 40 mol%)

  • 5-(Trifluoromethyl)pyridin-2(1H)-one (Ligand) (0.5 mmol, 81.5 mg, 50 mol%)

  • Iodobenzene (2.0 mmol, 223 µL)

  • Silver trifluoroacetate (AgTFA) (2.0 mmol, 442 mg)

  • Hexafluoroisopropanol (HFIP) (2.5 mL)

  • Water (10 mmol, 180 µL)

  • Di-tert-butyl dicarbonate (Boc₂O) for protection step

Procedure:

  • Reaction Setup: To a sealed reaction tube, add the amine (115 mg), Pd(OAc)₂ (22.4 mg), the transient directing group (49.2 mg), the pyridone ligand (81.5 mg), and AgTFA (442 mg).

    • Rationale: A sealed tube is used to prevent solvent evaporation at high temperatures. The pyridone ligand is crucial for facilitating the C-H activation step, while AgTFA acts as an oxidant and halide scavenger.

  • Reagent Addition: Add HFIP (2.5 mL), iodobenzene (223 µL), and water (180 µL) to the tube.

    • Rationale: HFIP is a highly polar, non-coordinating solvent that promotes the C-H activation process. A small amount of water is often beneficial in these reactions.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 48 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Protection and Purification: Dissolve the crude residue in a suitable solvent (e.g., CH₂Cl₂), add Boc₂O and a base (e.g., triethylamine), and stir to protect the primary amine. After the protection is complete, purify the product by flash column chromatography on silica gel to yield the γ-arylated product.

    • Rationale: Boc protection facilitates purification and handling of the aminated product.

Section 3: Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations under environmentally benign conditions (aqueous media, ambient temperature).[6] For chiral amine synthesis, transaminases (TAs) and reductive aminases (RedAms) are the workhorses of the field.[13][14]

Mechanistic Rationale: Transaminase-Mediated Asymmetric Synthesis

Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone substrate. The reaction is dependent on a pyridoxal-5'-phosphate (PLP) cofactor.

  • Causality of Stereocontrol: The prochiral ketone enters the enzyme's active site, which is itself a chiral environment. The PLP cofactor, bound to a lysine residue, reacts with the ketone to form an external aldimine. The subsequent transfer of the amino group from the cofactor (in its pyridoxamine phosphate, PMP, form) occurs from a specific face of the intermediate, dictated by the three-dimensional arrangement of amino acid residues in the active site. This precise spatial control is the origin of the typically excellent enantioselectivity (>99% ee).[13] The development of a biocatalytic route to the antidiabetic drug sitagliptin, which contains a chiral amine, is a landmark example of this approach's power.[15][16]

Biocatalysis_Mechanism cluster_2 Transaminase Catalytic Cycle Enzyme_PLP Enzyme-PLP (Resting State) Enzyme_PMP Enzyme-PMP (Aminated Cofactor) Enzyme_PLP->Enzyme_PMP Amination (Half-Reaction 1) Product Chiral Amine (Product) Enzyme_PLP->Product Ketone Prochiral Ketone (Substrate) Ketone->Enzyme_PMP Amine_Donor Amine Donor (e.g., IPA) Amine_Donor->Enzyme_PLP Enzyme_PMP->Enzyme_PLP Deamination (Half-Reaction 2) Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->Byproduct

Caption: Simplified transaminase (TA) catalytic cycle.

Performance Comparison: Biocatalytic Routes

While specific examples for aminopyran synthesis are emerging, the data for general chiral amine synthesis is extensive and highly compelling. The key is identifying or engineering an enzyme that accepts the corresponding cyclic ketone precursor.

Method Enzyme Class Transformation Conversion (%) ee (%) Key Advantages Limitations Reference
Asymmetric SynthesisTransaminase (ATA)Prochiral ketone → Chiral amine>95 (often)>99.5Exceptional enantioselectivity, green conditions, no metal waste.Equilibrium-limited (requires byproduct removal), substrate scope can be narrow for wild-type enzymes.[13][14][17]
Reductive AminationReductive Aminase (RedAm)Ketone + Ammonia → Chiral amineHighHighAvoids equilibrium issues of TAs, high atom economy.Requires external cofactor (NAD(P)H) and a recycling system.[18]
Experimental Protocol: General Procedure for Transaminase-Catalyzed Asymmetric Synthesis

This is a generalized protocol based on established procedures for chiral amine synthesis.[16]

Objective: To asymmetrically synthesize a chiral aminopyran from its corresponding prochiral ketopyran.

Materials:

  • Prochiral ketopyran substrate (e.g., 50 mM)

  • Transaminase (ATA) enzyme (lyophilized powder or cell-free extract)

  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

  • Amine donor (e.g., Isopropylamine, typically in large excess, e.g., 1 M)

  • Buffer solution (e.g., Potassium phosphate buffer, 100 mM, pH 8.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility, 5-10% v/v)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the buffer solution containing the amine donor and PLP cofactor. If necessary, add the organic co-solvent and dissolve the ketopyran substrate.

    • Rationale: The reaction is run in an aqueous buffer to maintain the enzyme's activity and stability. A basic pH is often optimal for transaminases. PLP is a crucial cofactor that must be present. A large excess of the amine donor is used to drive the reaction equilibrium towards product formation.

  • Enzyme Addition: Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the conversion of the ketone and formation of the amine product by HPLC or GC.

  • Workup: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and adjusting the pH to >10 with a base (e.g., NaOH) to ensure the product amine is in its free base form.

  • Extraction and Analysis: Extract the product into the organic layer. Separate the layers, dry the organic phase (e.g., over Na₂SO₄), and concentrate under reduced pressure. Analyze the crude product for conversion and determine the enantiomeric excess by chiral HPLC or GC.

Summary and Outlook

The choice of synthetic strategy for accessing chiral aminopyrans is highly dependent on the specific target, available resources, and scale of production.

  • Organocatalysis excels in constructing complex polycyclic aminopyran systems through elegant domino reactions, often providing high to excellent enantioselectivity under mild, metal-free conditions. It is particularly well-suited for discovery chemistry where rapid access to complexity is desired.

  • Transition-Metal Catalysis offers powerful tools for both asymmetric hydrogenation of precursors and late-stage functionalization of existing aminopyran scaffolds. While often requiring more stringent conditions (e.g., inert atmosphere, high pressure), its broad substrate scope and high efficiency make it a mainstay for robust synthesis.

  • Biocatalysis represents the pinnacle of enantioselectivity, routinely delivering products with >99.5% ee under green, aqueous conditions. While finding or engineering an enzyme for a specific aminopyran precursor can require significant upfront investment, it is an unparalleled technology for the large-scale, sustainable manufacturing of chiral amines.

For the modern drug development professional, a multifaceted approach is essential. Organocatalytic and transition-metal-catalyzed domino reactions provide rapid entry to novel analogs, while biocatalysis offers a scalable and sustainable endgame for promising clinical candidates. The continued development in all three areas promises even more efficient and selective routes to these vital chiral building blocks in the future.

References

  • Contente, M. L., & Paradisi, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

  • Gogoi, S., et al. (2010). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. [Link]

  • He, J., et al. (2017). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Vila, C., et al. (2016). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. MDPI. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

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  • Linares-Otero, E., et al. (2020). Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products. PMC. [Link]

  • Wang, X., et al. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. PubMed. [Link]

  • Rueping, M., & Lin, M.-Y. (2010). Catalytic asymmetric mannich-ketalization reaction: highly enantioselective synthesis of aminobenzopyrans. PubMed. [Link]

  • The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

  • Liu, Y., et al. (2020). Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers. [Link]

  • Park, H., & Lee, S. (2016). Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. Chonnam National University. [Link]

  • Im-im, A., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

  • Schober, L. J., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. PMC. [Link]

  • Kotsuki, H., & Ikishima, H. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. LOCKSS. [Link]

  • Connon, S. J. (2012). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology. [Link]

  • Al-Adhami, J., et al. (2014). Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. PubMed. [Link]

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